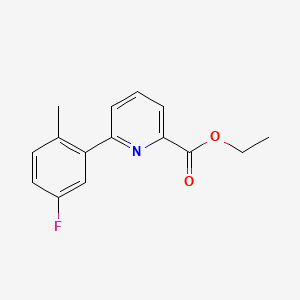

Ethyl 6-(5-fluoro-2-methylphenyl)picolinate

Description

Properties

IUPAC Name |

ethyl 6-(5-fluoro-2-methylphenyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-3-19-15(18)14-6-4-5-13(17-14)12-9-11(16)8-7-10(12)2/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMDBXWPCQSFDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)C2=C(C=CC(=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716702 | |

| Record name | Ethyl 6-(5-fluoro-2-methylphenyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-37-2 | |

| Record name | Ethyl 6-(5-fluoro-2-methylphenyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 6-(5-fluoro-2-methylphenyl)picolinate" chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthesis of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate

Introduction

This compound is a biaryl compound of significant interest in contemporary drug discovery and development. Its structural motif, featuring a substituted phenyl ring linked to a picolinate core, positions it as a valuable building block, particularly in the burgeoning field of targeted protein degradation. Commercial suppliers have identified this molecule as a key intermediate for the synthesis of Proteolysis Targeting Chimeras (PROTACs), innovative therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] PROTACs are heterobifunctional molecules, and the picolinate scaffold often serves as a crucial component of the ligand that binds to an E3 ubiquitin ligase, initiating the degradation cascade.[3][4][5] This guide provides a comprehensive overview of the chemical properties, a plausible synthesis protocol, and the underlying scientific principles relevant to researchers and professionals in medicinal chemistry and drug development.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. While extensive experimental data such as melting and boiling points are not widely published, the key molecular identifiers are well-established.

| Property | Value | Source |

| CAS Number | 1330750-37-2 | [1] |

| Molecular Formula | C₁₅H₁₄FNO₂ | [1] |

| Molecular Weight | 259.3 g/mol | [1] |

| Purity | Typically ≥98% | [1] |

| Appearance | (Expected) White to off-white solid | Inferred |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DCM, Ethyl Acetate) | Inferred |

Chemical Structure:

Chemical Structure of this compound.

Synthesis Methodology: A Suzuki-Miyaura Coupling Approach

The synthesis of biaryl compounds like this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a cornerstone of modern organic synthesis due to its mild reaction conditions and high functional group tolerance.[4][6]

The logical synthetic route involves the coupling of a pyridine-based halide with a substituted phenylboronic acid. Specifically, the reaction would proceed between Ethyl 6-chloropicolinate and (5-fluoro-2-methylphenyl)boronic acid.

Workflow for the Synthesis of this compound via Suzuki-Miyaura Coupling.

Experimental Protocol (Plausible)

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies for similar substrates.[4][6]

Materials:

-

Ethyl 6-chloropicolinate (1.0 eq)

-

(5-fluoro-2-methylphenyl)boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add Ethyl 6-chloropicolinate, (5-fluoro-2-methylphenyl)boronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial as the palladium catalyst is sensitive to oxygen.

-

Solvent and Catalyst Addition: Add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). Degassing the solvent is important to prevent oxidation of the catalyst. Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), to the reaction mixture.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. The aqueous washes remove the inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Spectroscopic Characterization (Expected)

¹H NMR (400 MHz, CDCl₃):

-

Ethyl group: A quartet signal around δ 4.4-4.5 ppm (2H, -OCH₂CH₃) and a triplet signal around δ 1.4-1.5 ppm (3H, -OCH₂CH₃).

-

Picolinate ring: Three aromatic protons exhibiting characteristic doublet and triplet signals in the range of δ 7.5-8.5 ppm. The exact shifts will be influenced by the 6-aryl substituent.

-

Phenyl ring: Three aromatic protons. Due to the fluorine substitution, these will likely appear as complex multiplets in the range of δ 7.0-7.5 ppm, showing coupling to both adjacent protons and the fluorine atom.

-

Methyl group: A singlet signal around δ 2.2-2.4 ppm (3H, -CH₃).

¹³C NMR (100 MHz, CDCl₃):

-

Expected signals for the carbonyl carbon of the ester (~165 ppm), the carbons of the pyridine and phenyl rings (in the aromatic region of ~120-160 ppm, with C-F coupling visible), the methylene and methyl carbons of the ethyl group (~61 ppm and ~14 ppm, respectively), and the methyl carbon on the phenyl ring (~20 ppm).

Mass Spectrometry (MS):

-

The electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 259.3 or 260.3, respectively.

Applications in Drug Discovery: A PROTAC Building Block

The primary application of this compound is as a key intermediate in the synthesis of PROTACs.[1] PROTACs are a revolutionary class of therapeutic agents that function by inducing the degradation of specific target proteins.[2][5] They consist of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[3][8]

The 6-aryl picolinate moiety is a common structural feature in ligands that bind to the von Hippel-Lindau (VHL) E3 ligase, one of the most frequently utilized E3 ligases in PROTAC design.[4] The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a linker that is attached to a ligand for a specific protein of interest. The substituted phenyl group allows for fine-tuning of the molecule's properties, such as binding affinity and cell permeability.

Role of this compound in PROTAC Synthesis.

Safety Information

Based on available data, this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a strategically important molecule in the field of medicinal chemistry. Its synthesis, readily achievable through robust methods like the Suzuki-Miyaura coupling, provides access to a key structural motif for the development of advanced therapeutics. As a building block for PROTACs, it plays a critical role in the design of next-generation drugs that target disease-causing proteins for degradation. This guide provides a foundational understanding of its chemical properties and a practical framework for its synthesis, empowering researchers to leverage this valuable compound in their drug discovery efforts.

References

-

CAS. PROTACs revolutionize small molecule drugs. 2024. Available from: [Link]

-

Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915–4917. Available from: [Link]

-

ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for... Available from: [Link]

-

Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. Available from: [Link]

-

Khan, S., He, Y., Zhang, X., Yuan, Y., Pu, S., & Zhang, J. (2020). The PROTAC technology in drug development. Cellular and Molecular Life Sciences, 77(6), 1147–1167. Available from: [Link]

-

National Center for Biotechnology Information. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. PROTACs revolutionize small molecule drugs | CAS [cas.org]

- 3. Discovery of the First Selective and Potent PROTAC Degrader for the Pseudokinase TRIB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]

- 6. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl picolinate (2524-52-9) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Synthesis of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate

Abstract: Ethyl 6-(5-fluoro-2-methylphenyl)picolinate (CAS No. 1330750-37-2) is a substituted 6-aryl-picolinate, a structural motif of significant interest in medicinal chemistry and materials science.[1][2][3] This document provides a comprehensive technical overview of its molecular structure, a detailed, field-proven protocol for its synthesis via palladium-catalyzed cross-coupling, and a thorough analysis of its spectroscopic characterization. Designed for researchers, chemists, and drug development professionals, this guide synthesizes established chemical principles with practical, actionable insights to facilitate the reliable synthesis and understanding of this important chemical intermediate.

Introduction and Strategic Context

This compound belongs to a class of biaryl compounds that serve as critical building blocks in the development of complex molecules. The picolinate scaffold is a versatile chelating agent and a common feature in ligands for catalysis and biologically active compounds. The strategic incorporation of a fluorinated phenyl ring introduces specific steric and electronic properties that can significantly influence a molecule's conformational preference, metabolic stability, and binding affinity.

Commercial suppliers have categorized this molecule as a "Protein Degrader Building Block," suggesting its primary utility lies in its role as an intermediate for constructing larger, pharmacologically active agents such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues. In this context, the picolinate moiety can act as a handle for further chemical elaboration, linking a target-binding element to an E3 ligase-recruiting element.

This guide provides an authoritative, practical framework for the synthesis and analysis of this compound, grounded in established, well-documented chemical reactions.

Molecular Structure and Conformational Analysis

The fundamental structure of this compound consists of a pyridine-2-carboxylate core linked to a 5-fluoro-2-methylphenyl group at the 6-position.

| Property | Value | Source |

| CAS Number | 1330750-37-2 | [1][2][3] |

| Molecular Formula | C₁₅H₁₄FNO₂ | [1][3] |

| Molecular Weight | 259.28 g/mol | [1] |

| Purity | Typically ≥98% | [3] |

The key structural feature is the biaryl C-C bond connecting the pyridine and phenyl rings. The rotational barrier around this bond dictates the molecule's three-dimensional conformation. It is anticipated that steric hindrance between the ortho-methyl group on the phenyl ring and the pyridine nitrogen atom will force a non-planar (twisted) conformation. This dihedral angle is critical as it influences the overall shape of molecules derived from this intermediate.

Based on crystallographic studies of similar 6-aryl picolinates, the ester group is expected to be nearly coplanar with the pyridine ring to maximize conjugation. Intermolecular interactions in the solid state are likely to be governed by π–π stacking of the aromatic rings and weak C–H···O or C–H···F hydrogen bonds.

Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The most logical and widely adopted method for constructing the C-C bond between an aromatic halide and an arylboronic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its high functional group tolerance, mild reaction conditions, and excellent yields.

The proposed synthesis for this compound involves the coupling of Ethyl 6-chloropicolinate (1) with (5-fluoro-2-methylphenyl)boronic acid (2) .

Reaction Mechanism and Rationale

The catalytic cycle for this transformation is a well-established process:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of Ethyl 6-chloropicolinate, forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base (e.g., carbonate or phosphate), transfers its aryl group to the palladium center, displacing the halide. The base is crucial for forming a more nucleophilic "ate" complex from the boronic acid.

-

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a robust, field-proven methodology adapted from standard practices for Suzuki-Miyaura couplings.

Materials:

-

Ethyl 6-chloropicolinate (1.0 eq)

-

(5-Fluoro-2-methylphenyl)boronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Magnesium sulfate (MgSO₄), anhydrous (for drying)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 6-chloropicolinate, (5-fluoro-2-methylphenyl)boronic acid, Pd(dppf)Cl₂, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The solution should be sparged with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.

-

Heating: Immerse the flask in a preheated oil bath at 80-90 °C.

-

Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (Ethyl 6-chloropicolinate) is fully consumed (typically 4-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound as a solid or viscous oil.

Caption: Step-by-step workflow for the synthesis and purification process.

Spectroscopic Characterization (Predicted)

As experimental data is not publicly available in peer-reviewed literature, this section provides a predicted spectroscopic analysis based on established principles. This data serves as a benchmark for researchers to validate their synthetic results.

Predicted ¹H NMR (400 MHz, CDCl₃)

-

δ 8.0-8.2 (m, 2H): Protons on the pyridine ring, likely a doublet (H3) and a doublet of doublets (H5).

-

δ 7.8-7.9 (t, 1H): Triplet for the H4 proton of the pyridine ring.

-

δ 7.1-7.3 (m, 2H): Aromatic protons on the fluorophenyl ring.

-

δ 6.9-7.0 (m, 1H): Aromatic proton on the fluorophenyl ring, likely showing coupling to fluorine.

-

δ 4.45 (q, J = 7.1 Hz, 2H): Methylene protons (-OCH₂ CH₃) of the ethyl ester group.

-

δ 2.30 (s, 3H): Methyl protons (-CH₃ ) on the phenyl ring.

-

δ 1.40 (t, J = 7.1 Hz, 3H): Methyl protons (-OCH₂CH₃ ) of the ethyl ester group.

Predicted ¹³C NMR (101 MHz, CDCl₃)

-

δ 165.5: Carbonyl carbon of the ester.

-

δ 161.0 (d, ¹JCF ≈ 245 Hz): Carbon bearing the fluorine atom.

-

δ 158.0, 148.0: Quaternary carbons of the pyridine ring (C2, C6).

-

δ 138.0, 137.0, 135.0: Aromatic carbons (CH and quaternary).

-

δ 130.0 (d, JCF ≈ 8 Hz): Aromatic CH.

-

δ 117.0 (d, JCF ≈ 21 Hz): Aromatic CH.

-

δ 114.0 (d, JCF ≈ 22 Hz): Aromatic CH.

-

δ 61.5: Methylene carbon of the ester (-OCH₂ CH₃).

-

δ 19.0: Methyl carbon on the phenyl ring.

-

δ 14.2: Methyl carbon of the ester (-OCH₂CH₃ ).

Mass Spectrometry & IR

-

Mass Spectrometry (ESI+): Expected [M+H]⁺ ion at m/z 260.11.

-

Infrared (IR) Spectroscopy: Key peaks expected around 1720 cm⁻¹ (C=O stretch of ester), 1600-1580 cm⁻¹ (C=C/C=N aromatic stretches), and 1250-1100 cm⁻¹ (C-O and C-F stretches).

Conclusion and Future Outlook

This compound is a valuable chemical intermediate whose structure is ideally suited for further functionalization in drug discovery programs, particularly in the synthesis of protein degraders. The Suzuki-Miyaura cross-coupling provides a reliable and scalable route for its synthesis. The structural and spectroscopic insights provided in this guide offer a solid foundation for the production, characterization, and intelligent application of this compound in advanced chemical research. Future work will likely focus on incorporating this building block into novel PROTACs and exploring the impact of its unique substitution pattern on therapeutic efficacy.

References

Sources

Spectroscopic Data of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-(5-fluoro-2-methylphenyl)picolinate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural complexity, featuring a substituted phenyl ring attached to a picolinate core, necessitates a thorough spectroscopic characterization to ensure its identity, purity, and to understand its electronic and conformational properties. This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

The insights presented herein are derived from a comprehensive analysis of spectroscopic data from analogous compounds and established principles of spectroscopic interpretation. This guide is intended to serve as a valuable resource for researchers working with this molecule or structurally related compounds, aiding in spectral interpretation, quality control, and the design of future experiments.

Molecular Structure and Numbering

For clarity in the assignment of spectroscopic signals, the atoms of this compound are numbered as shown in the diagram below.

Caption: Molecular structure and numbering scheme for this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

A. ¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. The sample would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (δ 0.00 ppm).

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~8.10 | d | 1H | H-3 | J = 7.8 Hz |

| ~7.85 | t | 1H | H-4 | J = 7.8 Hz |

| ~7.70 | d | 1H | H-5 | J = 7.8 Hz |

| ~7.30 | dd | 1H | H-6' | J = 8.4, 5.6 Hz |

| ~7.15 | td | 1H | H-4' | J = 8.4, 2.8 Hz |

| ~7.05 | dd | 1H | H-3' | J = 8.4, 2.8 Hz |

| 4.49 | q | 2H | H-9 (-OCH₂-) | J = 7.1 Hz |

| 2.30 | s | 3H | -CH₃ (on C2') | |

| 1.45 | t | 3H | H-10 (-CH₃) | J = 7.1 Hz |

Interpretation of the ¹H NMR Spectrum:

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the picolinate and the substituted phenyl rings.

-

Picolinate Ring Protons (H-3, H-4, H-5): These protons will appear in the aromatic region, typically between δ 7.5 and 8.5 ppm. The electron-withdrawing nature of the ester group and the nitrogen atom in the pyridine ring will cause these protons to be deshielded. The expected splitting pattern would be a triplet for H-4 coupled to its two neighbors (H-3 and H-5), and two doublets for H-3 and H-5, each coupled to H-4. This is consistent with the known spectrum of ethyl picolinate.[1]

-

Phenyl Ring Protons (H-3', H-4', H-6'): The protons on the 5-fluoro-2-methylphenyl ring are expected to appear in the aromatic region as well, but generally at slightly lower chemical shifts compared to the picolinate protons. The fluorine atom will introduce additional complexity through H-F coupling. H-6' is expected to be a doublet of doublets due to coupling with H-4' and the fluorine atom. H-4' will likely be a triplet of doublets, and H-3' a doublet of doublets.

-

Ethyl Ester Protons (H-9, H-10): The methylene protons (H-9) of the ethyl group are adjacent to the electron-withdrawing oxygen atom, and thus will be deshielded, appearing as a quartet around δ 4.5 ppm due to coupling with the methyl protons (H-10). The terminal methyl protons (H-10) will appear as a triplet around δ 1.4 ppm. This is a characteristic pattern for an ethyl ester.[1]

-

Methyl Protons (-CH₃ on C2'): The methyl group on the phenyl ring is expected to appear as a sharp singlet in the upfield region, around δ 2.3 ppm.

B. ¹³C NMR Spectroscopy

Experimental Protocol:

A standard ¹³C NMR spectrum would be acquired on a 100 MHz or higher field spectrometer using a proton-decoupled pulse sequence. The sample would be dissolved in CDCl₃ with TMS as the internal standard (δ 0.00 ppm).

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Coupling to Fluorine (J, Hz) |

| ~165.5 | C-7 (C=O) | |

| ~162.0 | C-5' | d, J ≈ 245 Hz |

| ~158.0 | C-6 | |

| ~148.0 | C-2 | |

| ~138.0 | C-4 | |

| ~136.0 | C-2' | d, J ≈ 3 Hz |

| ~132.0 | C-1' | d, J ≈ 3 Hz |

| ~130.0 | C-6' | d, J ≈ 8 Hz |

| ~125.0 | C-5 | |

| ~124.0 | C-3 | |

| ~116.0 | C-4' | d, J ≈ 21 Hz |

| ~114.0 | C-3' | d, J ≈ 21 Hz |

| ~61.5 | C-9 (-OCH₂-) | |

| ~20.0 | -CH₃ (on C2') | |

| ~14.0 | C-10 (-CH₃) |

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

-

Carbonyl Carbon (C-7): The ester carbonyl carbon is expected to have the most downfield chemical shift, typically around δ 165 ppm.

-

Aromatic Carbons: The carbons of the pyridine and phenyl rings will appear in the range of δ 110-160 ppm. The carbon directly attached to the fluorine atom (C-5') will exhibit a large one-bond C-F coupling constant (¹JCF) of approximately 245 Hz, appearing as a doublet. The adjacent carbons (C-4' and C-6') will show smaller two-bond C-F couplings (²JCF), and carbons further away will exhibit even smaller three- and four-bond couplings. The presence of the electron-donating methyl group and the electron-withdrawing fluorine atom will influence the chemical shifts of the phenyl ring carbons in a predictable manner.

-

Ethyl Ester Carbons (C-9, C-10): The methylene carbon (C-9) will be found around δ 61 ppm, while the methyl carbon (C-10) will be in the upfield region, around δ 14 ppm.

-

Methyl Carbon (-CH₃ on C2'): The methyl carbon attached to the phenyl ring will resonate at approximately δ 20 ppm.

II. Infrared (IR) Spectroscopy

Experimental Protocol:

An IR spectrum can be obtained using an FTIR spectrometer. For a liquid or oily sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be used.

Predicted Key IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2980-2850 | C-H stretch | Aliphatic (-CH₂, -CH₃) |

| ~1725 | C=O stretch | Ester |

| ~1600, 1580, 1450 | C=C stretch | Aromatic rings |

| ~1300-1200 | C-O stretch | Ester |

| ~1250-1150 | C-F stretch | Aryl-F |

| ~850-750 | C-H bend | Aromatic (out-of-plane) |

Interpretation of the IR Spectrum:

The IR spectrum will confirm the presence of the key functional groups in the molecule.

-

C=O Stretch: A strong, sharp absorption band around 1725 cm⁻¹ is characteristic of the carbonyl group in the ethyl ester. This is one of the most prominent peaks in the spectrum.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will be observed below 3000 cm⁻¹.

-

C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings will give rise to several bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: The C-O stretching vibration of the ester group will result in a strong band in the 1300-1200 cm⁻¹ region.

-

C-F Stretch: A strong absorption band in the 1250-1150 cm⁻¹ region is indicative of the C-F bond.

-

Fingerprint Region: The region below 1500 cm⁻¹ is the fingerprint region, containing a complex pattern of absorptions that is unique to the molecule. The out-of-plane C-H bending vibrations of the substituted aromatic rings in the 850-750 cm⁻¹ range can provide information about the substitution pattern.

III. Mass Spectrometry (MS)

Experimental Protocol:

A mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam. For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer as a fine spray.

Predicted Mass Spectrum Data (EI-MS):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 259, corresponding to the molecular weight of the compound (C₁₅H₁₄FNO₂). The presence of an odd number of nitrogen atoms is consistent with an odd nominal molecular weight.

-

Key Fragmentation Ions:

-

m/z = 214: Loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the molecular ion, [M - 45]⁺. This is a common fragmentation pathway for ethyl esters.

-

m/z = 186: Loss of the entire ester group (-COOCH₂CH₃, 73 Da) from the molecular ion, [M - 73]⁺.

-

m/z = 128: This could correspond to the [5-fluoro-2-methylphenyl]⁺ fragment.

-

m/z = 107: This could correspond to the picolinoyl cation.

-

m/z = 78: A peak corresponding to the pyridine ring fragment is also possible.

-

The fragmentation pattern will provide valuable information for confirming the structure of the molecule. The relative abundances of the fragment ions will depend on their stability.

Caption: A typical workflow for the spectroscopic analysis of a novel compound.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By understanding the predicted spectral features and the reasoning behind them, researchers can more effectively characterize this compound, confirm its synthesis, and assess its purity. The provided data, based on the analysis of analogous structures and fundamental spectroscopic principles, serves as a robust framework for the interpretation of experimentally acquired spectra.

References

-

PubChem. Ethyl 2-pyridinecarboxylate. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239–247.

Sources

An In-Depth Technical Guide to the Potential Biological Activity of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Foreword: Unraveling the Bioactivity of a Substituted 6-Aryl-Picolinate

The intersection of organic chemistry and biology continually presents novel molecular structures with the potential to modulate biological systems. Ethyl 6-(5-fluoro-2-methylphenyl)picolinate emerges from the significant class of 6-aryl-picolinates, a chemical family renowned for its potent herbicidal properties.[1][2] This guide provides a comprehensive technical overview of the known and potential biological activities of this specific molecule. By dissecting its structural components and drawing insights from analogous compounds, we will explore its primary mechanism of action as a synthetic auxin herbicide and further hypothesize its potential in other biological domains. This document is intended to serve as a foundational resource for researchers aiming to investigate and harness the capabilities of this and related chemical entities.

Core Biological Activity: Herbicidal Action as a Synthetic Auxin

The most prominently documented biological activity of the 6-aryl-picolinate class, to which this compound belongs, is its function as a synthetic auxin herbicide.[3][4] These compounds are designed to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death.

Mechanism of Action: Hijacking the Plant's Growth Machinery

Synthetic auxins like the 6-aryl-picolinates exert their effects by binding to auxin receptors in plant cells, primarily the F-box proteins of the TIR1/AFB family. This binding event initiates a cascade of molecular interactions that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors unleashes the expression of auxin-responsive genes, causing a surge in metabolic activity and growth that the plant cannot sustain. The key steps in this pathway are:

-

Receptor Binding: The synthetic auxin binds to the TIR1/AFB receptor complex.

-

Ubiquitination: This binding promotes the ubiquitination of Aux/IAA repressor proteins.

-

Proteasomal Degradation: The ubiquitinated Aux/IAA proteins are targeted for destruction by the 26S proteasome.

-

Gene Expression: With the repressors removed, auxin-responsive genes are transcribed, leading to downstream physiological effects.

Caption: Synthetic auxin mechanism of action in plant cells.

Structure-Activity Relationship: The Significance of Substitution

The herbicidal potency of 6-aryl-picolinates is profoundly influenced by the nature and position of substituents on the aryl ring.[1][2] For this compound, the key structural features are:

-

Picolinate Core: The picolinic acid ethyl ester forms the foundational scaffold, essential for interaction with the auxin receptor.

-

6-Aryl Substitution: The phenyl group at the 6-position is critical for activity.

-

5-Fluoro Group: The fluorine atom at the 5-position of the phenyl ring likely enhances binding affinity and may improve metabolic stability within the plant.

-

2-Methyl Group: The methyl group at the 2-position can influence the dihedral angle between the picolinate and phenyl rings, which can be a critical determinant of biological activity.

| Structural Feature | Potential Contribution to Bioactivity |

| Picolinic Acid Ethyl Ester | Core scaffold for receptor binding |

| 6-Phenyl Group | Essential for high-affinity interaction with the receptor pocket |

| 5-Fluoro Substituent | May increase binding affinity and metabolic stability |

| 2-Methyl Substituent | Influences molecular conformation, potentially optimizing receptor fit |

Hypothetical Biological Activities Beyond Herbicidal Action

While the primary application of this chemical class is in agriculture, the picolinate scaffold is present in molecules with other biological activities. It is plausible, though not yet demonstrated, that this compound could exhibit other effects.

Potential as an Enzyme Inhibitor

Derivatives of picolinamide, a related chemical structure, have been identified as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[5] This enzyme is involved in glucocorticoid metabolism and is a target for therapies against metabolic syndrome and type 2 diabetes. The structural similarity suggests that this compound could be investigated for inhibitory activity against various enzymes.

Potential Antimicrobial Properties

Carbamate and picolinic acid derivatives have been reported to possess antimicrobial activities. For instance, some ethyl carbamate complexes have shown activity against a range of bacteria, including drug-resistant strains.[6] Additionally, transition metal complexes of thiosemicarbazides derived from picolinic acid have been screened for antimicrobial effects.[7] While the subject molecule is not a metal complex, the core structure could be a starting point for developing novel antimicrobial agents.

Experimental Protocols for Investigating Biological Activity

To empirically determine the biological activity of this compound, a series of well-defined experimental protocols are necessary.

Protocol for Assessing Herbicidal Activity

Objective: To quantify the herbicidal efficacy of this compound against a panel of broadleaf and grass weeds.

Methodology:

-

Plant Cultivation: Grow indicator weed species (e.g., Arabidopsis thaliana, Amaranthus retroflexus, Setaria viridis) in a controlled environment (greenhouse or growth chamber) to the 2-4 leaf stage.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series to achieve a range of application rates.

-

Application: Apply the different concentrations of the compound to the plants using a spray chamber to ensure uniform coverage. Include a vehicle control (solvent only) and a positive control (a commercial auxin herbicide like 2,4-D).

-

Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for signs of herbicidal damage (e.g., epinasty, chlorosis, necrosis) and record the percentage of injury.

-

Data Analysis: Calculate the GR₅₀ (the concentration required to cause 50% growth reduction) for each plant species.

Caption: Workflow for assessing herbicidal activity.

Protocol for Screening Enzyme Inhibitory Activity

Objective: To screen this compound for inhibitory activity against a panel of enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Obtain purified enzymes of interest (e.g., 11β-HSD1, various proteases, kinases) and their corresponding substrates.

-

Assay Setup: In a microplate format, combine the enzyme, substrate, and various concentrations of the test compound. Include appropriate controls (no inhibitor, known inhibitor).

-

Reaction Incubation: Incubate the reaction mixture for a specified time at the optimal temperature for the enzyme.

-

Detection: Measure the product formation using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity).

Protocol for Evaluating Antimicrobial Activity

Objective: To determine if this compound exhibits antibacterial or antifungal properties.

Methodology:

-

Microorganism Culture: Grow selected strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate liquid culture media.

-

Broth Microdilution Assay: In a 96-well plate, prepare a serial dilution of the test compound in the culture medium.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism.

-

Incubation: Incubate the plates at the optimal growth temperature for the microorganism for 18-24 hours.

-

MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.

Conclusion and Future Directions

This compound is a member of the well-established 6-aryl-picolinate class of synthetic auxin herbicides. Its primary biological activity is almost certainly related to the disruption of plant growth through the auxin signaling pathway. The specific substitutions on the phenyl ring are likely to fine-tune its potency and spectrum of activity.

While its role in agriculture is clear, the potential for this molecule to interact with other biological targets should not be overlooked. The picolinate scaffold is a versatile starting point for medicinal chemistry, and further investigation into its enzyme inhibitory and antimicrobial properties is warranted. The experimental protocols outlined in this guide provide a roadmap for a comprehensive evaluation of the biological activity of this compound, paving the way for potential new applications beyond its predicted herbicidal function.

References

- Eckelbarger, J., et al. (n.d.). Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. American Chemical Society.

- Eckelbarger, J., et al. (n.d.). Synthesis and biological activity of 6-arylpicolinate herbicides with 2,3,4-trisubstituted aryl tails. American Chemical Society.

- Feng, T., et al. (2023). Design, synthesis, herbicidal activity, and structure–activity relationship study of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid as potential herbicides. Molecules, 28(3), 1431.

- (n.d.). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). PubMed.

- (n.d.). Structures of various picolinic acid auxin herbicides and.... ResearchGate.

- (n.d.). Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. MDPI.

- (n.d.). (PDF) Characterization and biological activity studies on some transition metal complexes of thiosemicarbazide derived from 2-picolinic acid hydrazide. ResearchGate.

Sources

- 1. Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails - American Chemical Society [acs.digitellinc.com]

- 2. Synthesis and biological activity of 6-arylpicolinate herbicides with 2,3,4-trisubstituted aryl tails - American Chemical Society [acs.digitellinc.com]

- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery of Novel Picolinate Derivatives for Medicinal Chemistry

Introduction: The Picolinate Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their inherent ability to bind to diverse biological targets through versatile, low-energy conformations. Picolinic acid, a simple pyridine-2-carboxylic acid, and its derivatives (picolinates) represent one such esteemed class.[1][2] The pyridine ring, a bioisostere of a phenyl group but with distinct electronic properties imparted by the nitrogen atom, is a cornerstone in a significant number of FDA-approved nitrogen-heterocyclic drugs.[1]

The picolinate scaffold is more than just a structural anchor; its nitrogen atom and carboxylic acid (or its ester/amide derivative) provide crucial hydrogen bonding and coordination capabilities. Picolinic acid itself is a well-known chelating agent, a property exploited in nutritional supplements like chromium picolinate.[1][3] This ability to coordinate with metal ions is also pivotal in its function within metalloenzymes. This guide provides a comprehensive overview of the strategic considerations, experimental workflows, and therapeutic potential underpinning the discovery of novel picolinate derivatives. We will delve into the causality behind synthetic choices, the logic of screening funnels, and the interpretation of structure-activity relationships (SAR) that drive modern drug development programs.

Part 1: Synthetic Strategies for Picolinate Library Generation

The generation of a diverse chemical library is the foundational step in any discovery campaign. The picolinate scaffold offers numerous avenues for structural modification, primarily at the carboxylic acid function and on the pyridine ring itself.

Modification of the Carboxylic Acid Group

The carboxylic acid is a primary handle for derivatization, most commonly through esterification or amidation to generate picolinate esters and picolinamides, respectively. The choice of coupling partners (alcohols or amines) is critical for modulating physicochemical properties such as solubility, membrane permeability, and metabolic stability.

A robust and widely used method for activating the picolinic acid for subsequent coupling is its conversion to a picolinoyl chloride. This intermediate is highly reactive and readily couples with a wide range of nucleophiles.

This protocol describes a standardized, two-step procedure for converting a substituted picolinic acid into its corresponding ester derivative.

Step 1: Formation of Picolinoyl Chloride Hydrochloride

-

Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the desired picolinic acid derivative (1.0 equivalent).

-

Solvent & Catalyst: Add a catalytic amount of N,N-Dimethylformamide (DMF).

-

Chlorination: Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents) dropwise at room temperature. The reaction is exothermic and will evolve gas (SO₂ and HCl). Ensure the setup is in a well-ventilated fume hood.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete when gas evolution ceases and all the solid picolinic acid has dissolved.[1][4]

-

Work-up: Remove the excess thionyl chloride under reduced pressure (rotary evaporation).

-

Precipitation: Add anhydrous diethyl ether to the resulting residue to precipitate the picolinoyl chloride hydrochloride salt.[1][4]

-

Isolation: Filter the solid product, wash with fresh anhydrous diethyl ether, and dry under vacuum. The product is often used immediately in the next step.[1][4]

Step 2: Esterification

-

Reagents & Setup: Dissolve the crude picolinoyl chloride hydrochloride (1.0 equivalent) in anhydrous Tetrahydrofuran (THF) in a new flask under an inert atmosphere.

-

Nucleophile Addition: Add the desired alcohol (1.0 equivalent) to the solution.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) (2.0 equivalents), to neutralize the HCl salt and the HCl generated during the reaction.[1]

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate in vacuo.

-

Purification: The crude ester can be purified by standard methods such as column chromatography on silica gel or recrystallization to yield the final product.[1]

Modification of the Pyridine Ring

Decorating the pyridine ring is essential for exploring the structure-activity relationship and optimizing target engagement. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose. This requires a halogenated picolinate precursor (e.g., bromo- or chloro-picolinate).

The following diagram illustrates a typical workflow for introducing aryl or heteroaryl groups onto the picolinate scaffold, a key strategy for creating diverse compound libraries for biological screening.[1]

Caption: General workflow for Suzuki-Miyaura cross-coupling.[1]

Part 2: Therapeutic Applications and Biological Targets

Picolinate derivatives have demonstrated a remarkable breadth of biological activity, finding applications in oncology, neurodegenerative diseases, and metabolic disorders.[1][2] This versatility stems from the scaffold's ability to be tailored to interact with a wide array of biological targets.

Anticancer Agents

A significant focus of picolinate research has been in oncology. Derivatives have been developed to inhibit key signaling pathways that drive cancer progression.[2][5]

-

Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Picolinamide derivatives have been successfully developed as potent inhibitors of several kinases. For instance, novel N-methyl-picolinamide-4-thiol derivatives have been synthesized, with some compounds showing selective and potent inhibition of Aurora-B kinase, a key regulator of mitosis that is often overexpressed in tumors.[6][7] Similarly, by creating a hybrid scaffold from existing drugs, researchers have designed picolinamide-based derivatives that act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of tumor angiogenesis.[2][8]

-

Targeting the Epidermal Growth Factor Receptor (EGFR): EGFR is another crucial target in cancer therapy. Novel picolinic acid derivatives have been designed to bind to the EGFR kinase domain, inducing endoplasmic reticulum stress-mediated apoptosis in non-small cell lung cancer cells.[3]

-

Organometallic Complexes: The chelating nature of picolinic acid has been leveraged to create organometallic anticancer agents. Osmium(II) arene complexes containing picolinate derivatives have shown significant cytotoxicity in human ovarian, lung, and colon cancer cell lines, in some cases overcoming cisplatin resistance.[9]

The diagram below illustrates a simplified, hypothetical pathway where a picolinate-derived kinase inhibitor might interrupt a cancer cell's pro-growth signaling cascade.

Caption: Hypothetical inhibition of a kinase signaling pathway.[1]

Neurodegenerative and Metabolic Disorders

The picolinate scaffold is also being explored for diseases of the central nervous system (CNS) and metabolic conditions.

-

Neuroprotection: Picolinic acid is a metabolite in the kynurenine pathway, and alterations in this pathway have been implicated in neurodegenerative disorders like Alzheimer's and Parkinson's disease.[10] This endogenous connection provides a strong rationale for exploring its derivatives as neuroprotective agents.[2] For example, chromium picolinate has demonstrated neuroprotective activity by preventing oxidative-nitrosative stress in animal models.[11][12]

-

Enzyme Inhibition: Picolinate derivatives have been developed as potent enzyme inhibitors relevant to various diseases. For example, compounds like Verubecestat (a BACE2 inhibitor for Alzheimer's) and Avoralstat (a PKK inhibitor for inflammatory conditions) are derived from picolinates.[1] Furthermore, structure-activity relationship studies have identified picolinic acids as inhibitors of dopamine β-monooxygenase, an enzyme relevant to hypertension.[13]

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The core of medicinal chemistry lies in understanding the Structure-Activity Relationship (SAR)—the process of identifying which parts of a molecule are responsible for its biological effects.[14][15] For picolinate derivatives, SAR studies guide the iterative process of chemical modification to enhance potency, selectivity, and drug-like properties while minimizing toxicity.[16]

SAR Case Study: Anticancer Picolinamides

In the development of N-methyl-picolinamide-4-thiol derivatives as Aurora-B kinase inhibitors, a systematic SAR study was conducted.[7] Starting from a lead compound with moderate activity, researchers synthesized a series of analogs by modifying the substituent on the thiol-linked phenyl ring. This exploration revealed key insights:

-

Electronic Effects: The potency was highly dependent on the electronic nature of the substituent.

-

Positional Isomerism: The position of the substituent on the phenyl ring significantly impacted activity.

-

Lead Optimization: This systematic approach led to the identification of compound 6p , which exhibited broad-spectrum anti-proliferative activity, in some cases superior to the approved drug sorafenib.[6][7]

Quantitative Data Presentation

Summarizing biological data in a clear, tabular format is crucial for comparing compounds and elucidating SAR trends. The table below presents representative data for a series of picolinamide derivatives evaluated for their ability to inhibit the growth of human cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity (IC₅₀, µM) of Picolinamide Derivatives [5][7][8]

| Compound ID | Target | A549 (Lung Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) |

| Sorafenib | Multi-kinase | 19.3 | 29.0 | > 10 |

| Axitinib | VEGFR | 22.4 | 38.7 | Not Reported |

| Compound 6p | Aurora-B | < 10 | < 10 (Significant Cytotoxicity) | < 10 |

| Compound 8j | VEGFR-2 | 12.5 | 20.6 | Not Reported |

| Compound 8l | VEGFR-2 | 13.2 | 18.2 | Not Reported |

| IC₅₀ is the half-maximal inhibitory concentration, representing the drug concentration required to inhibit cell proliferation by 50%. Lower values indicate higher potency. |

Part 4: The Discovery Workflow: From Hit to Lead

A successful drug discovery program follows a logical and rigorous workflow. This process ensures that resources are focused on the most promising compounds.

This diagram outlines a typical cascade for identifying and validating novel picolinate derivatives. Each stage acts as a filter, with defined go/no-go criteria, ensuring the scientific integrity of the process.

Caption: A typical workflow for the discovery of picolinate drug candidates.

Conclusion and Future Directions

The picolinate scaffold has firmly established itself as a "privileged" and highly versatile framework in medicinal chemistry. Its synthetic tractability allows for the creation of vast and diverse chemical libraries, while its inherent chemical properties enable potent and selective interactions with a wide range of biological targets. From kinase inhibitors in oncology to enzyme modulators for neurodegenerative and metabolic diseases, the therapeutic potential of novel picolinate derivatives is extensive.

Future research will likely focus on expanding the chemical space around the picolinate core through novel synthetic methodologies. The development of bifunctional derivatives for applications in molecular imaging and bioconjugation represents an exciting frontier.[17] As our understanding of disease biology deepens, the targeted design of next-generation picolinate derivatives, guided by rigorous SAR and computational modeling, will continue to yield promising candidates for treating some of the most challenging human diseases.

References

- Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. Benchchem.

- Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed.

- The Ascendancy of Picolinamide Derivatives: A Technical Guide to Their Discovery, History, and Applic

- In Vitro Evaluation of Novel Picolinamide Derivatives as Potential Anticancer Agents. Benchchem.

- Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. PMC - NIH.

- Organometallic osmium(II)

- A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia.

- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conform

- Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain. PMC - NIH.

- Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PMC - PubMed Central.

- A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pensoft Publishers.

- Chromium picolinate prevents the development of oxidative-nitrosative stress and restores endogenous H(2)S production in the rat brain under rotenone-induced toxicity. The Ukrainian Biochemical Journal.

- Chromium picolinate attenuates cognitive deficit in ICV-STZ rat paradigm of sporadic Alzheimer's-like dementia via targeting neuroinflammatory and IRS-1/PI3K/AKT/GSK-3β p

- The Physiological Action of Picolinic Acid in the Human Brain. PMC.

- Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and put

- Structure-activity rel

- Structure Activity Rel

- SAR: Structure Activity Relationships.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 4. public.pensoft.net [public.pensoft.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organometallic osmium(II) arene anticancer complexes containing picolinate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chromium picolinate prevents the development of oxidative-nitrosative stress and restores endogenous H(2)S production in the rat brain under rotenone-induced toxicity | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]

- 12. Chromium picolinate attenuates cognitive deficit in ICV-STZ rat paradigm of sporadic Alzheimer's-like dementia via targeting neuroinflammatory and IRS-1/PI3K/AKT/GSK-3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 15. collaborativedrug.com [collaborativedrug.com]

- 16. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 17. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the synthesis of substituted picolinates

An In-depth Technical Guide to the Synthesis of Substituted Picolinates for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine-2-carboxylate, or picolinate, scaffold is a privileged structural motif in modern drug discovery, integral to a multitude of FDA-approved therapeutics and advanced clinical candidates.[1][2] Its prevalence stems from its unique combination of properties: the pyridine nitrogen acts as a hydrogen bond acceptor and a coordination site for metalloenzymes, while the carboxylate group provides a key interaction point and influences pharmacokinetic properties.[2] The substitution pattern on the pyridine ring allows for precise modulation of a molecule's steric and electronic profile, enabling the fine-tuning of potency, selectivity, and ADME properties. This guide provides a comprehensive overview of the principal synthetic strategies for accessing substituted picolinates, moving from classical foundations to state-of-the-art catalytic methodologies. We emphasize the underlying principles and causal relationships behind experimental choices, offering field-proven insights to guide the practicing chemist in this vital area of medicinal chemistry.

Strategic Overview: Devising a Synthesis

The synthesis of a specifically substituted picolinate is not a linear process but a strategic exercise. The optimal route depends on the availability of starting materials, the desired substitution pattern, and the tolerance of functional groups within the target molecule. A chemist's initial analysis should be guided by a decision-making workflow.

Caption: Strategic workflow for synthesizing substituted picolinates.

Foundational & Classical Methodologies

While modern catalytic methods offer elegance and efficiency, classical approaches remain relevant for large-scale synthesis and as entry points to key intermediates.

Oxidation of Substituted 2-Picolines

The oxidation of a methyl group at the C2 position of a substituted pyridine is a direct and often cost-effective method.

-

Causality of Reagent Choice: Potassium permanganate (KMnO₄) is a powerful and inexpensive oxidant historically used for this transformation.[3] The reaction proceeds via a radical mechanism involving hydrogen abstraction from the methyl group, followed by further oxidation to the carboxylate. The choice of solvent and temperature is critical; aqueous basic conditions are common, facilitating the dissolution of KMnO₄ and the final picolinate salt. The primary drawback is the harshness of the conditions, which limits the scope to substrates lacking sensitive functional groups.

Hydrolysis of Substituted 2-Cyanopyridines

The hydrolysis of a nitrile group offers a milder alternative to direct oxidation for installing the C2-carboxylate.

-

Expertise in Application: 2-Cyanopyridines can be synthesized via the ammoxidation of 2-picolines or through Sandmeyer-type reactions on 2-aminopyridines.[3] The subsequent hydrolysis can be performed under either acidic or basic conditions. Basic hydrolysis, often using aqueous sodium hydroxide, is typically preferred as it minimizes the protonation of the pyridine nitrogen, which would otherwise deactivate the nitrile towards nucleophilic attack.[4][5] This method is advantageous for its functional group tolerance compared to strong oxidation. A one-step hydrothermal synthesis from 2-cyanopyridine and a chromium salt can directly yield chromium picolinate, a process that is both simple and reduces waste.[6][7]

Modern Catalytic Methods: Precision and Scope

The limitations of classical methods, particularly their harsh conditions and limited functional group tolerance, have driven the development of transition-metal-catalyzed reactions. These approaches provide unparalleled control over bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the cornerstone of modern C-C and C-heteroatom bond formation.[8][9] For picolinate synthesis, this typically involves coupling a halogenated picolinate with an organometallic reagent.

-

Mechanistic Insight: The catalytic cycle for these reactions (e.g., Suzuki, Stille, Negishi) is a well-understood triad of oxidative addition, transmetalation, and reductive elimination. The choice of ligand is paramount; it stabilizes the palladium catalyst, modulates its reactivity, and facilitates the often-difficult reductive elimination step from the electron-deficient pyridine ring. Biaryl phosphine ligands, for example, are frequently employed to accelerate these key steps.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

A notable advancement is the decarboxylative cross-coupling of picolinic acid itself with aryl bromides.[10] This strategy is highly atom-economical as it uses the inherent carboxylate group as a traceless activating group, releasing CO₂ as the only byproduct.[10]

Table 1: Comparison of Common Cross-Coupling Reactions for Picolinate Functionalization

| Reaction | Organometallic Reagent (M-R²) | Key Advantages | Key Considerations |

| Suzuki-Miyaura | Boronic Acids/Esters | High functional group tolerance; low toxicity of boron reagents; commercially available reagents. | Requires a base for activation of the boronic acid. |

| Stille | Organostannanes | Tolerant of many functional groups; useful for complex fragments. | Toxicity and removal of tin byproducts is a major drawback. |

| Negishi | Organozinc | High reactivity of organozinc reagents. | Reagents are often moisture and air-sensitive. |

| Decarboxylative | Picolinic Acid (as R¹-COOH) | Uses the starting material itself as a coupling partner; highly atom-economical. | Requires specific catalyst systems (Pd) and conditions to promote decarboxylation.[10] |

Direct C–H Functionalization

The direct conversion of a C–H bond into a C–C or C-heteroatom bond is the most step-economical approach to molecular diversification.[11][12][13] However, the pyridine ring presents significant challenges.

-

The Challenge of Regioselectivity: The pyridine nitrogen is a strong Lewis base that can coordinate to and deactivate many transition metal catalysts.[1][14] Furthermore, the inherent electronics of the ring favor functionalization at the C2 and C6 positions (via Minisci-type radical reactions) or C3 and C5 positions (electrophilic attack on the protonated ring), making selective functionalization at a single, desired position difficult.[15]

-

Field-Proven Strategies for Control:

-

Transient Directing Groups: These groups temporarily coordinate to both the metal catalyst and a specific position on the substrate, delivering the functionalization with high regioselectivity. Picolinamide derivatives, for instance, can act as bidentate directing groups to guide functionalization at the C3 position.[16]

-

Iridium-Catalyzed Borylation: A powerful method for installing a versatile boronic ester handle at the C3 or other distal positions.[11][15] This transformation circumvents the challenge of nitrogen coordination. The resulting borylated picolinate is a valuable intermediate that can then participate in Suzuki-Miyaura cross-coupling reactions to install a wide variety of substituents.

-

Photocatalysis: Visible-light-induced methods offer mild conditions for C-H functionalization, often proceeding through single-electron transfer (SET) mechanisms.[17] These approaches can provide alternative regioselectivities compared to traditional transition-metal catalysis.[1]

-

Experimental Protocols: A Self-Validating System

The trustworthiness of a protocol lies in its detail and reproducibility. Below are representative, detailed procedures.

Protocol 4.1: Synthesis of Activated Picolinate Esters

This two-step protocol is essential for preparing picolinates for subsequent amide bond formation, a common step in drug development. The procedure is adapted from established methods for preparing active esters.[18]

Step 1: Synthesis of Picolinoyl Chloride Hydrochloride

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a gas outlet (to a scrubber), add picolinic acid (5.0 g, 40.6 mmol) and N,N-dimethylformamide (DMF, 0.2 mL, catalytic).

-

Reagent Addition: In a fume hood, carefully add thionyl chloride (SOCl₂, 12 mL, 165 mmol) to the stirred mixture. Causality: SOCl₂ is the chlorinating agent, while catalytic DMF forms the Vilsmeier reagent, which is the active species that accelerates the conversion.

-

Reaction: Stir the mixture at room temperature. Gas evolution (SO₂ and HCl) will be observed. Continue stirring for 2 hours or until the gas evolution ceases and a clear solution is formed.

-

Workup: Remove the excess thionyl chloride under reduced pressure (rotary evaporator). Add diethyl ether (50 mL) to the residue and stir vigorously to precipitate the product.

-

Isolation: Collect the white crystalline solid by vacuum filtration, wash with fresh diethyl ether, and dry under vacuum. Expected Outcome: Picolinoyl chloride hydrochloride is obtained in high yield (>95%). The product is typically used directly in the next step without further purification.

Step 2: Synthesis of N-Hydroxysuccinimidyl (NHS) Picolinate

-

Setup: To a 250 mL flask, add N-hydroxysuccinimide (4.67 g, 40.6 mmol) and tetrahydrofuran (THF, 100 mL). Stir to dissolve.

-

Base Addition: Cool the solution in an ice bath and add triethylamine (TEA, 12.5 mL, 89.3 mmol) dropwise. Causality: TEA is a non-nucleophilic base that neutralizes the HCl byproduct from the picolinoyl chloride hydrochloride and the proton from N-hydroxysuccinimide, driving the reaction forward.

-

Acylation: Add the picolinoyl chloride hydrochloride (from Step 1) portion-wise to the cold solution.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). A precipitate of triethylammonium chloride will form.

-

Workup: Remove the precipitate by filtration. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM, 100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product. Expected Outcome: A white to off-white solid. Purity can be assessed by ¹H NMR and LC-MS.

Protocol 4.2: Iridium-Catalyzed C3-Borylation of a Picolinate Ester

This protocol demonstrates a state-of-the-art C-H functionalization method, adapted from work by Hartwig and others.[15]

-

Setup: In a glovebox, charge a screw-cap vial with methyl picolinate (137 mg, 1.0 mmol), bis(pinacolato)diboron (B₂pin₂, 381 mg, 1.5 mmol), and [Ir(cod)OMe]₂ (16.6 mg, 0.025 mmol, 2.5 mol %).

-

Ligand Addition: Add 3,4,7,8-tetramethyl-1,10-phenanthroline (dtbp, 14.1 mg, 0.06 mmol, 6 mol %) to the vial. Causality: The sterically hindered phenanthroline ligand is crucial for achieving high regioselectivity for the meta (C3 and C5) positions and preventing catalyst decomposition.

-

Solvent & Reaction: Add anhydrous tetrahydrofuran (THF, 2.0 mL). Seal the vial, remove it from the glovebox, and heat the reaction mixture in an oil bath at 80 °C for 16 hours.

-

Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure.

-

Isolation: Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired C3-borylated product. Expected Outcome: The desired methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is typically obtained in good yield. Regioisomeric purity should be confirmed by ¹H NMR.

Conclusion

The synthesis of substituted picolinates has evolved from robust, classical methods to highly sophisticated and selective catalytic transformations. For the modern medicinal chemist, a deep understanding of the available synthetic toolbox is essential. Cross-coupling reactions provide reliable pathways for constructing the carbon skeleton, while the advent of directed and catalytic C-H functionalization offers unprecedented efficiency for late-stage diversification. The choice of strategy must be guided by a thorough analysis of the target structure and an appreciation for the mechanistic nuances that govern each reaction's outcome. As the demand for novel, precisely functionalized heterocyclic scaffolds continues to grow, innovation in picolinate synthesis will remain a critical enabler of drug discovery.

References

-

Title: Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines Source: PMC - NIH URL: [Link]

-

Title: Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines Source: MDPI URL: [Link]

-

Title: Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity Source: PubMed URL: [Link]

-

Title: Recent Advances in Direct Pyridine C-H Activation Strategies Source: Ingenta Connect URL: [Link]

-

Title: Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives Source: AIR Unimi URL: [Link]

-

Title: A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids Source: NIH URL: [Link]

-

Title: Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst Source: RSC Publishing URL: [Link]

-

Title: Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking Source: PMC - NIH URL: [Link]

-

Title: Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst Source: ResearchGate URL: [Link]

- Title: Processes for the production of picolinic acid dericatives Source: Google Patents URL

-

Title: Picolinamide Ligands: Nickel‐Catalyzed Reductive Cross‐Coupling of Aryl Bromides with Bromocyclopropane and Beyond Source: ResearchGate URL: [Link]

-

Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: PMC - PubMed Central URL: [Link]

-

Title: Energy profile for the C–H activation pathways of picolinamides from... Source: ResearchGate URL: [Link]

-

Title: Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3 Source: ResearchGate URL: [Link]

-

Title: Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond Source: PubMed URL: [Link]

-

Title: Picolinic acid Source: Wikipedia URL: [Link]

-

Title: Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility Source: PubMed Central URL: [Link]

- Title: Synthesis process for chromium picolinate Source: Google Patents URL

- Title: Synthesis method of 2-chromium picolinate Source: Google Patents URL

-

Title: C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach Source: MDPI URL: [Link]

- Title: Method for producing chromium picolinate complex Source: Google Patents URL

-

Title: The green technics of synthesis of chromium picolinate Source: ResearchGate URL: [Link]

-

Title: Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs Source: MDPI URL: [Link]

-

Title: Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid Source: CrystEngComm (RSC Publishing) URL: [Link]

-

Title: Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes Source: pubmed.ncbi.nlm.nih.gov URL: [Link]

-

Title: Synthesis and Characterization of New Picolinate Metal Complexes Source: ResearchGate URL: [Link]

-

Title: On the application of 3d metals for C–H activation toward bioactive compounds: The key step for the synthesis of silver bullets Source: NIH URL: [Link]

-

Title: C–H Activation: Toward Sustainability and Applications Source: PMC - PubMed Central URL: [Link]

-

Title: Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization Source: YouTube URL: [Link]

Sources

- 1. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Picolinic acid - Wikipedia [en.wikipedia.org]

- 4. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]

- 5. CN101602716B - Synthesis method of 2-chromium picolinate - Google Patents [patents.google.com]

- 6. CN101318929B - Synthesis process for chromium picolinate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. jmcct.com [jmcct.com]

- 10. Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. On the application of 3d metals for C–H activation toward bioactive compounds: The key step for the synthesis of silver bullets - PMC [pmc.ncbi.nlm.nih.gov]